molecular formula C17H16N4O4S B2923690 2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941972-70-9

2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2923690
CAS No.: 941972-70-9
M. Wt: 372.4
InChI Key: GILUWGBEMAFDBA-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. It consists of a phenyl group with an ethylsulfonyl substituent, connected to an acetamide linkage, which in turn is bonded to a pyridinyl-substituted oxadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Intermediate 1: : The preparation starts with 4-(ethylsulfonyl)benzaldehyde, which is synthesized by sulfonation of 4-ethylbenzaldehyde using fuming sulfuric acid.

  • Formation of the Oxadiazole Moiety: : A hydrazide is prepared by reacting 4-(ethylsulfonyl)benzaldehyde with hydrazine hydrate, followed by cyclization with acetic anhydride to form the 1,3,4-oxadiazole ring.

  • Acetamide Linkage Formation: : The oxadiazole compound is then reacted with bromoacetic acid in the presence of a base to form the acetamide linkage.

  • Final Coupling Step: : The final compound is synthesized by coupling the acetamide intermediate with 3-pyridinecarboxylic acid using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.

Industrial Production Methods

Industrial-scale synthesis may involve similar steps but optimized for large-scale reactions with increased efficiency, such as continuous flow techniques, higher yield reagents, and less toxic solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative cleavage of the ethylsulfonyl group under strong oxidative conditions.

  • Reduction: : The nitro group on the phenyl ring can be reduced to an amine under hydrogenation conditions.

  • Substitution: : The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂

  • Reduction: : H₂/Pd-C, LiAlH₄

  • Substitution: : HCl, NaOH

Major Products Formed

  • Oxidation: : Formation of sulfone or sulfoxide derivatives

  • Reduction: : Formation of amine derivatives

  • Substitution: : Formation of carboxylic acid or ester derivatives

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound is used as a precursor for more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biological research, it's studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

Medicine

Medically, it has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

Industrially, it could be used in the production of high-performance polymers and materials due to its stable and diverse functional groups.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : It interacts with the active sites of specific enzymes, altering their function.

  • Signal Transduction Pathways: : By inhibiting certain kinases, it can modulate cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Sulfophenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

  • N-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique in having an ethylsulfonyl group, which may impart different solubility and stability properties, potentially enhancing its effectiveness as a drug candidate or material component.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-2-26(23,24)14-7-5-12(6-8-14)10-15(22)19-17-21-20-16(25-17)13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILUWGBEMAFDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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